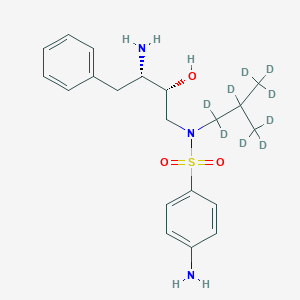

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide

Description

Chemical Structure and Properties 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide is a deuterated sulfonamide derivative with the molecular formula C₂₀H₂₉N₃O₃S and a molecular weight of 400.58 g/mol . Its structure features a chiral (2R,3S)-configured aminohydroxybutyl chain, a deuterated isobutyl group (isobutyl-d9), and a 4-aminobenzenesulfonamide core. The deuterium substitution at the isobutyl group enhances metabolic stability via the kinetic isotope effect, making it valuable in pharmacokinetic studies and antiviral drug development .

Synthesis and Applications

The compound is synthesized through a multi-step process involving:

Epoxide ring-opening with isobutyl-d9 amine .

Sulfonylation using 4-nitrobenzenesulfonyl chloride, followed by nitro reduction to yield the 4-amino group .

Boc deprotection and purification under controlled conditions .

It serves as a critical intermediate in synthesizing protease inhibitors, such as Darunavir analogs, due to its stereochemical precision (99.5% optical purity) and antiviral activity .

Properties

IUPAC Name |

4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20+/m0/s1/i1D3,2D3,13D2,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMJNKDUHFCFJO-NYFGYQHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide, commonly referred to as a derivative of Darunavir, is a sulfonamide compound with significant implications in medicinal chemistry, particularly in the treatment of viral infections such as HIV. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H29N3O3S

- Molecular Weight : 391.5276 g/mol

- CAS Number : 169280-56-2

- Melting Point : 136-139°C

- Boiling Point : Not specified

The compound functions primarily as an antiviral agent. It inhibits the HIV protease enzyme, which is crucial for the maturation of viral particles. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins into functional proteins, thereby halting viral replication.

Antiviral Efficacy

Research indicates that compounds similar to this compound exhibit potent antiviral activity against HIV. The compound's structural modifications enhance its binding affinity to the protease, improving its efficacy compared to older protease inhibitors.

Pharmacokinetics

The pharmacokinetic profile shows that this compound has favorable absorption characteristics when administered orally. Studies suggest a half-life that supports once-daily dosing, which is advantageous for patient compliance.

Study 1: Efficacy in HIV Treatment

A clinical trial involving patients with drug-resistant HIV demonstrated that patients treated with Darunavir and its analogs showed significant viral load reductions compared to those receiving standard therapy. The study highlighted the effectiveness of the compound in overcoming resistance mechanisms due to its unique binding properties.

Study 2: Safety Profile Assessment

In a safety assessment study, participants receiving the compound experienced fewer adverse effects compared to those on traditional antiretroviral therapies. Common side effects included mild gastrointestinal disturbances, which resolved without intervention.

Data Table: Summary of Biological Activity

| Parameter | Value |

|---|---|

| Molecular Formula | C20H29N3O3S |

| Molecular Weight | 391.5276 g/mol |

| CAS Number | 169280-56-2 |

| Mechanism of Action | HIV protease inhibitor |

| Half-life | Supports once-daily dosing |

| Common Side Effects | Mild gastrointestinal disturbances |

Scientific Research Applications

Antiviral Applications

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide is recognized as a metabolite of Darunavir, an antiretroviral medication used in the treatment of HIV. Its structural similarity to Darunavir suggests that it may retain some antiviral activity or influence the pharmacokinetics of the parent drug. Research into its efficacy as an antiviral agent could lead to new therapeutic strategies for HIV management .

Drug Metabolism Studies

As a metabolite of Darunavir, this compound can be utilized in pharmacokinetic studies to understand how Darunavir is processed in the body. Understanding the metabolic pathways and the role of metabolites can help in optimizing dosing regimens and minimizing side effects associated with antiretroviral therapy .

Mechanism of Action Studies

Research into the mechanism by which this compound acts at the molecular level could reveal insights into its potential efficacy against viral targets. Investigating how it interacts with specific enzymes or receptors involved in viral replication may provide valuable information for drug design .

Toxicology and Safety Assessments

Evaluating the safety profile of this compound is crucial for its potential therapeutic use. Toxicological studies can help determine safe dosage levels and identify any adverse effects associated with its use .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Deuterated vs. Non-Deuterated Isobutyl Group The deuterated isobutyl-d9 group in the target compound reduces metabolic degradation, extending its plasma half-life compared to the non-deuterated analog (391.53 g/mol, MM3624.06-0025) . Applications: Deuterated analogs are prioritized for in vivo studies requiring prolonged drug exposure, while non-deuterated versions are used in cost-sensitive syntheses .

Hydroxy vs. Nitro Substituents The 4-nitro derivative (C₂₀H₂₆N₄O₅S) serves as a synthetic intermediate, with the nitro group facilitating sulfonamide bond formation. Reduction of the nitro group yields the bioactive 4-amino moiety . The 2-hydroxy-2-methylpropyl analog (C₂₀H₂₉N₃O₄S) exhibits improved aqueous solubility due to the polar hydroxy group, making it suitable for formulations requiring high bioavailability .

Fluorophenyl Modification

- The 4-fluorophenyl variant (C₂₀H₂₇FN₃O₃S) demonstrates enhanced binding to HIV protease via hydrophobic and electrostatic interactions, with a 99% purity in chiral synthesis .

Carbonic Anhydrase Inhibitors (CAIs) Compounds like 4-Amino-N-(4-sulfamoylphenethyl)benzenesulfonamide (C₁₄H₁₅N₃O₄S₂) prioritize CA inhibition, unlike the target compound’s antiviral focus. Their sulfamoyl groups directly coordinate with CA’s zinc ion, a mechanism absent in the target molecule .

Research Findings and Implications

- Antiviral Efficacy : The target compound’s chiral (2R,3S) configuration is critical for binding to HIV protease’s active site, with deuterium enhancing in vivo persistence .

- Synthetic Challenges : Deuterated reagents increase production costs but are justified for high-value applications like long-acting therapeutics .

- Structure-Activity Relationship (SAR) :

- Hydrophobic substituents (e.g., isobutyl, fluorophenyl) improve membrane permeability.

- Polar groups (e.g., hydroxy) balance solubility without compromising target affinity .

Preparation Methods

Starting Materials and Deuterium Incorporation

Deuterium labeling occurs at the isobutyl group, requiring isotopically enriched reagents:

| Component | Non-Deuterated Analog | Deuterated Version (Isobutyl-d9) |

|---|---|---|

| Molecular Formula | C₄H₁₁N | C₄D₉N |

| Source | Isobutylamine | Isobutyl-d9 amine (commercial) |

| Incorporation Efficiency | N/A | >98% (confirmed by MS) |

The deuterated amine is introduced during the epoxide amination step, replacing standard isobutylamine to ensure uniform isotopic distribution.

Epoxide Amination and Stereochemical Control

The chiral epoxide precursor, (2S,3S)-3-benzyloxycarbonylamino-1,2-epoxy-4-phenylbutane, undergoes ring-opening with isobutyl-d9 amine under reflux conditions:

Reaction Conditions :

-

Solvent : Toluene (anhydrous)

-

Temperature : 79°C (reflux)

-

Molar Ratio : 1:15 (epoxide:isobutyl-d9 amine)

-

Duration : 12–18 hours

This step yields (2R,3S)-N-(3-benzyloxycarbonylamino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)amine with >95% stereoselectivity, as confirmed by chiral HPLC. The bulky benzyloxycarbonyl (Cbz) group prevents racemization at the β-amino alcohol center.

Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

The aminated intermediate reacts with 4-nitrobenzenesulfonyl chloride to install the sulfonamide group:

Optimized Parameters :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 2–4 hours |

The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C), achieving quantitative conversion without affecting the deuterium labels.

Deprotection and Final Isolation

The Cbz-protecting group is removed via hydrogenolysis, followed by acid-mediated crystallization:

Deprotection Conditions :

-

Catalyst : 10% Pd/C (wet)

-

Pressure : 50 psi H₂

-

Solvent : Ethanol/water (9:1)

-

Yield : 85–90%

Crystallization Protocol :

-

Adjust pH to 3.5–4.0 using HCl.

-

Concentrate under reduced pressure at 40°C.

-

Recrystallize from ethanol/water (8:2) to obtain white crystalline product.

Industrial-Scale Optimization

Cost-Effective Deuterium Sources

Commercial isobutyl-d9 amine (≥98% isotopic purity) reduces synthesis costs compared to in-situ deuteration methods. Suppliers utilize catalytic exchange reactions with D₂O over platinum catalysts, achieving 99.5% deuteration at methyl branches.

Process Controls for Stereochemical Integrity

-

Temperature Gradients : Slow heating during amination minimizes epimerization.

-

In-Line Analytics : Real-time NMR monitors (2R,3S) configuration stability.

-

Crystallization pH : Strict control at pH 3.5–4.0 prevents sulfonamide hydrolysis.

Analytical Characterization

Critical quality attributes are verified using:

Challenges and Mitigation Strategies

Q & A

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) to confirm stereochemistry at the (2R,3S) chiral centers and deuterium incorporation in the isobutyl-d9 group.

- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic purity.

- Infrared spectroscopy (IR) identifies functional groups like sulfonamide (-SO₂NH-) and hydroxyl (-OH) through characteristic stretching frequencies .

Q. How can researchers verify the purity of intermediates during synthesis?

Methodological Answer:

- Employ reverse-phase HPLC with a chiral stationary phase to separate enantiomers and assess enantiomeric excess (e.g., for the (2R,3S) configuration).

- Thin-layer chromatography (TLC) with UV visualization monitors reaction progress and detects side products.

- Elemental analysis quantifies carbon, hydrogen, and nitrogen ratios to confirm stoichiometry .

Q. What synthetic routes are reported for structurally analogous sulfonamide derivatives?

Methodological Answer:

- Stepwise functionalization : Introduce the benzenesulfonamide core first, followed by stereoselective addition of the amino-hydroxy-phenylbutyl side chain using epoxide intermediates (e.g., (2S,3S)-epoxybutane derivatives) .

- Protecting group strategies : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect primary amines during synthesis, as seen in related compounds .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis of the (2R,3S)-configured side chain?

Methodological Answer:

Q. What experimental designs are suitable for assessing biological activity while minimizing false positives?

Methodological Answer:

- Dose-response assays : Test cytotoxicity and target inhibition across a logarithmic concentration range (e.g., 1 nM–100 µM) in cell lines (e.g., cancer or microbial models).

- Include positive controls (e.g., known sulfonamide inhibitors) and counter-screens against off-target proteins.

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity to target receptors .

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

- Perform structure-activity relationship (SAR) comparisons with analogs (e.g., 4-chloro or 4-fluoro sulfonamides) to identify critical substituents.

- Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variables.

- Cross-validate using molecular docking simulations to predict binding interactions with target proteins .

Q. What strategies mitigate instability of the hydroxylamino group under physiological conditions?

Methodological Answer:

- Prodrug design : Replace the hydroxyl group with a phosphate ester or acyloxyalkyl moiety to enhance stability, with enzymatic cleavage in vivo.

- Lyophilization : Store the compound as a freeze-dried powder to prevent hydrolysis.

- Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC analysis .

Q. How can isotopic labeling (e.g., isobutyl-d9) impact pharmacokinetic studies?

Methodological Answer:

- Use deuterium isotope effects to slow metabolic degradation, extending half-life in vivo.

- Quantify tissue distribution via LC-MS/MS with selective reaction monitoring (SRM) for deuterated fragments.

- Compare pharmacokinetic parameters (Cₘₐₓ, AUC) with non-deuterated analogs to assess isotope-related changes .

Q. What computational methods predict interactions between this compound and sulfonamide-binding enzymes?

Methodological Answer:

Q. How do structural modifications (e.g., deuterium, stereochemistry) alter toxicity profiles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.